Ethyl 2-bromovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

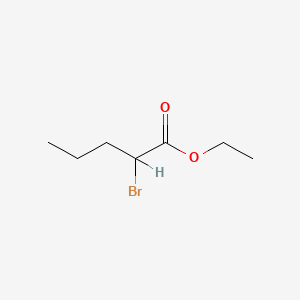

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSIRXYHFPHWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275770, DTXSID10862292 | |

| Record name | Ethyl 2-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-83-8, 112889-44-8 | |

| Record name | Pentanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Bromovalerate from Valeric Acid

Abstract

Ethyl 2-bromovalerate is a pivotal chemical intermediate whose value permeates the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Its utility largely stems from the presence of a reactive bromine atom at the alpha-position to an ester carbonyl, providing a versatile handle for a multitude of nucleophilic substitution and coupling reactions.[2][3] This guide provides a comprehensive, in-depth exploration of the predominant synthetic pathway to this compound, commencing from the readily available precursor, valeric acid. The core of this synthesis is a robust two-stage process: the α-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by the esterification of the resulting 2-bromovaleric acid.[4][5][6] We will dissect the underlying mechanisms of each stage, present detailed experimental protocols, and discuss the critical causality behind procedural choices. Furthermore, this document emphasizes safety imperatives and outlines methods for purification and characterization, providing a holistic technical resource for laboratory and process development professionals.

Strategic Overview: The Two-Stage Synthesis Pathway

The conversion of valeric acid to this compound is most reliably achieved through a sequential two-part strategy. Direct α-bromination of a carboxylic acid is generally infeasible due to the unfavorable thermodynamics of enol formation.[4][6] The classic Hell-Volhard-Zelinsky (HVZ) reaction circumvents this challenge by first converting the carboxylic acid into a more readily enolizable acyl bromide intermediate.[7][8] Following the successful α-bromination, the intermediate 2-bromovaleric acid is converted to its corresponding ethyl ester, typically through Fischer-Speier esterification. A more streamlined "one-pot" variant, which intercepts the α-bromo acyl bromide intermediate directly with ethanol, offers an efficient alternative.[4][5][9]

Figure 1: High-level workflow for the two-stage synthesis of this compound.

Stage 1: α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is the cornerstone of α-halogenation for carboxylic acids, a reaction named for its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky.[10][11] It provides selective halogenation at the carbon adjacent to the carboxyl group.[7]

Mechanistic Deep Dive

The reaction's success hinges on the in-situ formation of an acyl bromide. This intermediate, unlike the parent carboxylic acid, readily undergoes tautomerization to its enol form, which is the key nucleophilic species that reacts with bromine.[4][7][8]

The mechanism proceeds through four principal steps:

-

Acyl Bromide Formation: The catalyst, phosphorus tribromide (PBr₃), reacts with valeric acid to form valeryl bromide. PBr₃ is often generated in situ from red phosphorus and bromine.[4][8]

-

Enolization: The valeryl bromide, catalyzed by the HBr generated in the first step, tautomerizes to its more reactive enol form.[6]

-

α-Bromination: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), installing a bromine atom at the α-carbon and generating an oxonium ion.

-

Intermediate Regeneration/Hydrolysis: The resulting α-bromo acyl bromide can then be hydrolyzed during an aqueous workup to yield the final 2-bromovaleric acid product.[8]

Figure 2: Simplified mechanistic pathway of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 2-Bromovaleric Acid

This protocol describes the synthesis on a laboratory scale. All operations must be conducted in a certified chemical fume hood.

Reagents & Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Valeric Acid | 1.0 mol | Starting Material |

| Red Phosphorus | Catalytic amount (e.g., 0.1 eq) | In-situ PBr₃ formation |

| Bromine (Br₂) | 1.1 mol (slight excess) | Brominating Agent |

| Three-neck round-bottom flask | Appropriate size (e.g., 500 mL) | Reaction Vessel |

| Reflux condenser | Fitted with a drying tube (e.g., CaCl₂) | Prevent moisture, contain vapors |

| Addition funnel | For controlled bromine addition | Safety and reaction control |

| Heating mantle | With stirring capabilities | Temperature control |

| Ice bath | For cooling and quenching | Temperature control |

Step-by-Step Methodology

-

Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a stopper. Equip the setup with magnetic stirring and place it in a heating mantle.

-

Initial Charge: Charge the flask with valeric acid (1.0 mol) and red phosphorus (0.1 eq).

-

Bromine Addition: Carefully charge the addition funnel with bromine (1.1 mol). Causality: Dropwise addition is critical to control the highly exothermic reaction between phosphorus and bromine and the subsequent bromination, preventing dangerous temperature spikes and pressure buildup.[9]

-

Reaction: Begin stirring and gently heat the flask. Add the bromine dropwise to the reaction mixture over a period of 1-2 hours. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the red-brown color of bromine has dissipated. Causality: Heating under reflux ensures the reaction proceeds to completion. The harsh conditions are often necessary for the HVZ reaction.[9][10]

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully add water to the flask to quench any remaining PBr₃ and hydrolyze the 2-bromo valeryl bromide. Causality: The quench must be performed cautiously as the reaction of PBr₃ with water is highly exothermic and produces HBr gas.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromovaleric acid.

Safety Imperatives

The reagents used in the HVZ reaction are extremely hazardous. A thorough risk assessment is mandatory before commencing any work.

| Hazard | Mitigation Strategy |

| Bromine (Br₂) | Highly toxic, corrosive, and a strong oxidizer. Causes severe burns. Handle only in a fume hood with appropriate PPE (gloves, splash goggles, face shield, lab coat).[12] Have a sodium thiosulfate solution ready for quenching spills. |

| Phosphorus Tribromide (PBr₃) | Toxic, corrosive, and reacts violently with water to release HBr gas.[12][13][14] Handle under an inert atmosphere if possible and away from moisture.[12][15] Ensure the apparatus is dry. |

| Hydrogen Bromide (HBr) | Corrosive and toxic gas produced during the reaction and workup. Ensure the reaction is well-ventilated within a fume hood.[16] |

Stage 2: Esterification of 2-Bromovaleric Acid

With 2-bromovaleric acid in hand, the final step is its conversion to the target ethyl ester. The most direct method is the acid-catalyzed Fischer-Speier esterification.

Mechanistic Deep Dive

Fischer esterification is a classic equilibrium-controlled reaction.[17] The use of a strong acid catalyst and an excess of the alcohol reactant drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[18]

-

Carbonyl Activation: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 2-bromovaleric acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst.

Figure 3: Simplified mechanistic pathway of Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound

Reagents & Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 2-Bromovaleric Acid | 1.0 mol (from Stage 1) | Starting Material |

| Ethanol (absolute) | Large excess (e.g., 5-10 mol) | Reactant and Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., 0.05 eq) | Acid Catalyst |

| Round-bottom flask | Appropriate size | Reaction Vessel |

| Reflux condenser | Contain vapors | |

| Heating mantle | With stirring capabilities | Temperature control |

| Sodium Bicarbonate Solution | Saturated, aqueous | Neutralize acid catalyst |

Step-by-Step Methodology

-

Setup: Combine the crude 2-bromovaleric acid (1.0 mol) and excess absolute ethanol in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid. Causality: Adding the strong acid to alcohol is exothermic; cooling prevents overheating and potential side reactions.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC. Causality: Heating is required to overcome the activation energy of this equilibrium process. Using ethanol as the solvent provides a large excess to drive the reaction to completion.[17][18]

-

Workup: Cool the reaction to room temperature. Reduce the volume by removing most of the excess ethanol on a rotary evaporator.

-

Neutralization: Dilute the residue with water and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. Causality: This step removes the sulfuric acid catalyst and any unreacted 2-bromovaleric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent. The crude this compound is then purified by vacuum distillation. Causality: Vacuum distillation is employed to lower the boiling point of the ester, preventing thermal decomposition that might occur at its atmospheric boiling point (~190-192 °C).[19][20][21]

The "One-Pot" Synthesis Variant

A more process-efficient approach involves quenching the HVZ reaction not with water, but directly with ethanol.[4][5][9] This method leverages the highly reactive 2-bromo valeryl bromide intermediate, which reacts readily with ethanol to form the ester, bypassing the need to isolate the 2-bromovaleric acid.

Figure 4: Workflow for the one-pot synthesis of this compound.

Advantages: Higher atom economy, reduced step count, and potentially faster overall synthesis time. Disadvantages: The workup can be more complex, and careful control is needed to prevent side reactions between ethanol and any unreacted brominating agents.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Value |

| CAS Number | 615-83-8[20][22] |

| Molecular Formula | C₇H₁₃BrO₂[23][24] |

| Molecular Weight | 209.08 g/mol [19][20] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 190-192 °C (atm.); ~132-136 °C (25 mmHg)[19][20][25] |

| Density | ~1.226 g/mL at 25 °C[20] |

| Refractive Index (n²⁰/D) | ~1.448[20][21] |

| ¹H NMR | Expect characteristic signals for CH₃ (triplet), CH₂ (multiplets), CHBr (triplet), OCH₂ (quartet), and OCH₂CH₃ (triplet). |

| FT-IR (neat, cm⁻¹) | Expect strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1180 cm⁻¹), and C-Br stretch (~650 cm⁻¹). |

Conclusion

The synthesis of this compound from valeric acid is a classic yet highly relevant transformation in modern organic chemistry. The two-stage process, centered on the Hell-Volhard-Zelinsky reaction followed by Fischer esterification, represents a reliable and well-understood pathway. By understanding the causality behind each experimental step—from the choice of catalyst in the HVZ reaction to the use of excess alcohol in the esterification—researchers can optimize conditions for yield and purity. Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents involved. The resulting product is a valuable building block, enabling the construction of complex molecules essential for advancements in medicine and agriculture.[2][22]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hell-Volhard-Zelinsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. chemos.de [chemos.de]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. chemicalbook.com [chemicalbook.com]

- 16. US3661947A - Carbonyl halide catalyst for alpha-bromination of aliphatic acids - Google Patents [patents.google.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 19. far-chemical.com [far-chemical.com]

- 20. This compound 99 615-83-8 [sigmaaldrich.com]

- 21. This compound | 615-83-8 [chemicalbook.com]

- 22. nbinno.com [nbinno.com]

- 23. DL-Ethyl 2-Bromovalerate | CymitQuimica [cymitquimica.com]

- 24. Ethyl-2-bromovalerate | 615-83-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 25. 2-Bromovaleric acid | 584-93-0 [chemicalbook.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-bromovalerate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-bromovalerate (also known as Ethyl 2-bromopentanoate), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. The guide details experimental protocols for sample preparation and data acquisition, ensuring methodological integrity. Data is presented in clear, tabular formats, and key structural relationships are visualized using diagrams to facilitate a deeper understanding of the molecular architecture of this compound.

Introduction to this compound and NMR Characterization

This compound is a halogenated ester of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a chiral center at the α-carbon and a flexible alkyl chain, makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream consequences.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization in a research or quality control setting.

Molecular Structure and Spectroscopic Assignment

The IUPAC name for the compound is ethyl 2-bromopentanoate.[2] The molecular structure of this compound dictates the number and type of signals observed in its NMR spectra. Understanding the distinct chemical environments of each proton and carbon is the first step in spectral interpretation.

Caption: Molecular structure of this compound with proton environments labeled (a-e).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (multiplicity).

Data Summary

The following table summarizes the experimental ¹H NMR data for this compound, acquired in deuterochloroform (CDCl₃).

| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| a | 0.94 | Triplet (t) | 3H | 7.3 | -CH₂-CH₂-CH₃ |

| a' | 1.48 | Sextet | 2H | 7.3 | -CH₂-CH₂ -CH₃ |

| b | 1.98 | Quintet | 2H | 7.3 | -CH₂ -CH₂-CH₃ |

| c | 4.20 | Triplet (t) | 1H | 7.3 | Br-CH - |

| d | 4.24 | Quartet (q) | 2H | 7.2 | -O-CH₂ -CH₃ |

| e | 1.30 | Triplet (t) | 3H | 7.2 | -O-CH₂-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Spectral Interpretation

-

Signal (a) at 0.94 ppm: This upfield triplet corresponds to the terminal methyl group of the valerate chain. Its integration value of 3H confirms it as a methyl group. The triplet multiplicity (n+1 = 3, so n=2) arises from coupling to the adjacent methylene protons (a').

-

Signal (a') at 1.48 ppm: This signal, appearing as a sextet, is assigned to the methylene group adjacent to the terminal methyl group. It is coupled to the three protons of group (a) and the two protons of group (b), resulting in a complex splitting pattern that approximates a sextet (3+2+1=6).

-

Signal (b) at 1.98 ppm: This quintet corresponds to the methylene group adjacent to the chiral center. It is coupled to the two protons of group (a') and the single proton of group (c), leading to a quintet-like pattern (2+1+1=4, but often appears as a quintet due to similar coupling constants).

-

Signal (c) at 4.20 ppm: This downfield triplet is assigned to the α-proton directly attached to the carbon bearing the bromine atom. The strong deshielding effect of the electronegative bromine and the adjacent carbonyl group shifts this proton significantly downfield. Its triplet multiplicity is due to coupling with the two adjacent protons of the methylene group (b).

-

Signal (d) at 4.24 ppm: This quartet is characteristic of the methylene group of the ethyl ester. It is deshielded by the adjacent oxygen atom. The quartet splitting pattern (n+1 = 4, so n=3) is a result of coupling to the three protons of the adjacent methyl group (e).

-

Signal (e) at 1.30 ppm: This triplet corresponds to the terminal methyl group of the ethyl ester. It integrates to 3H and is split into a triplet by the neighboring methylene protons (d).

Homonuclear Coupling Network

The connectivity between protons can be visualized through a coupling network diagram.

Caption: ¹H-¹H J-coupling network in this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon environment.

Data Summary

The following table summarizes the experimental ¹³C NMR data for this compound in CDCl₃.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 13.5 | -CH₂-CH₂-C H₃ | Most upfield signal, typical for a terminal alkyl methyl carbon. |

| 13.9 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

| 28.9 | -CH₂-C H₂-CH₃ | Methylene carbon of the valerate chain. |

| 35.8 | -C H₂-CH₂-CH₃ | Methylene carbon adjacent to the chiral center. |

| 47.9 | Br-C H- | Carbon directly bonded to bromine, significantly deshielded. |

| 62.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by oxygen. |

| 169.4 | C =O | Carbonyl carbon, characteristically found in the far downfield region. |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodological consistency is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines a standard procedure for the analysis of small organic molecules like this compound.

Materials and Equipment

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as internal standard (optional, as residual solvent peak can be used)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Vortex mixer (optional)

-

NMR Spectrometer (e.g., 300-500 MHz)

Step-by-Step Procedure

-

Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient.[3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a versatile and common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

-

Sample Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter which can degrade spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay. For ¹³C spectra, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly correlate with its known molecular structure. The chemical shifts, integration values, and coupling patterns provide a unique spectroscopic fingerprint that is invaluable for structural confirmation and purity assessment in both academic and industrial settings. The methodologies outlined in this guide represent a robust approach to acquiring high-quality NMR data, ensuring that researchers and drug development professionals can confidently characterize this important synthetic intermediate.

References

Introduction: The Role of Infrared Spectroscopy in Modern Chemical Analysis

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical and chemical industries.[1] Its power lies in the ability to provide a unique molecular "fingerprint" by probing the vibrational energies of chemical bonds within a molecule.[2][3] When IR radiation passes through a sample, specific frequencies are absorbed, corresponding to the vibrations (stretching, bending, twisting) of its functional groups.[2] This results in a spectrum that is highly specific to the compound's molecular structure. For drug development professionals and scientists, IR spectroscopy is an indispensable, non-destructive tool for structural elucidation, raw material identification, impurity detection, and quality control of formulations.[2][4][5]

This guide offers a detailed examination of the infrared spectroscopy of this compound (C₇H₁₃BrO₂), an α-halo ester.[6][7] Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical field, where they serve as building blocks for more complex molecules.[7][8] Understanding their spectral characteristics is crucial for verifying their identity, purity, and for monitoring their progression in chemical reactions.[9]

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups whose vibrations give rise to a characteristic IR spectrum. The primary structural features are the ester group (a carbonyl C=O and two C-O single bonds), the C-Br bond at the alpha position, and the aliphatic hydrocarbon backbone.

The following diagram illustrates the relationship between the molecule's functional groups and their expected absorption regions in an IR spectrum.

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Interpreting the Spectrum: A Functional Group Analysis

The IR spectrum of an organic molecule is divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[3][9] While the former allows for the identification of key functional groups, the latter is a complex and unique pattern of absorptions used for definitive identification by comparison with a reference spectrum.[3][4]

Key Absorption Bands for this compound

The following table summarizes the principal vibrational modes and their expected absorption frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Notes |

| ~2850–2975 | Medium | C-H Stretch | Alkyl (sp³ C-H) | Represents the C-H bonds of the ethyl and propyl chains.[10] |

| ~1735–1750 | Strong | C=O Stretch | Ester | This is the most characteristic and intense peak for a saturated aliphatic ester.[11][12] Its position is sensitive to substituents. |

| ~1470 & ~1380 | Medium | C-H Bend | Alkyl (CH₂, CH₃) | Scissoring and bending vibrations of the alkyl groups.[13] |

| ~1150–1300 | Strong | C-O Stretch (Asymmetric) | Ester (C-C-O) | A strong, defining peak for esters, often appearing around 1240 cm⁻¹.[14][12][15] |

| ~1000–1100 | Strong | C-O Stretch (Symmetric) | Ester (O-C-C) | The second of the two C-O stretching bands characteristic of an ester.[14][11][15] |

| ~1150-1300 | Medium | C-H Wag | -CH₂X (X=Br) | The presence of a halogen on the CH₂ group gives rise to this characteristic wagging vibration.[16] |

| ~515–690 | Medium | C-Br Stretch | Alkyl Bromide | This peak confirms the presence of the bromine atom but falls in the complex fingerprint region.[13][17][16] |

Table populated with data from multiple sources.[10][11][12][13][15][16]

Detailed Analysis

-

The Carbonyl (C=O) Stretch: For saturated aliphatic esters like this compound, the C=O stretching vibration gives rise to a very strong and sharp absorption band in the 1750-1735 cm⁻¹ region.[14][11] The presence of the electronegative bromine atom on the alpha-carbon can cause a slight shift to a higher frequency (a "blue shift") compared to a simple, non-substituted ester like ethyl valerate. This is due to an inductive electron-withdrawing effect, which strengthens the C=O bond.

-

The Ester C-O Stretches: Esters are distinguished by two C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ region.[14] This pattern is sometimes referred to as the "Rule of Three" for esters: one strong C=O peak and two strong C-O peaks.[15] The higher frequency band (around 1300-1150 cm⁻¹) is associated with the asymmetric C-C-O stretch, while the lower frequency band (around 1100-1000 cm⁻¹) corresponds to the symmetric O-C-C stretch.[11][15]

-

The C-Br Stretch: The carbon-bromine bond stretch is found at low frequencies, typically between 690-515 cm⁻¹.[17][16] This absorption is located within the highly complex fingerprint region, which can make its unambiguous assignment challenging without a reference spectrum. However, its presence is a key piece of evidence for the molecule's structure.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for Fourier Transform Infrared (FTIR) spectroscopy.[18][19] ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[9][20]

Workflow for ATR-FTIR Analysis

The following diagram outlines the standard workflow for analyzing a liquid sample using ATR-FTIR.

Caption: Standard experimental workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

The ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, should be securely installed in the sample compartment.[18]

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) and a soft, lint-free wipe.[20] This is critical to avoid contamination from previous samples.[18]

-

-

Background Acquisition:

-

With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software.[20]

-

This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics, establishing a baseline (100% Transmittance).[18] This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound directly onto the center of the ATR crystal. The sample must completely cover the crystal surface to ensure a good quality spectrum.[21]

-

-

Sample Spectrum Acquisition:

-

Set the data acquisition parameters. A typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[18]

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.[18]

-

Initiate the sample scan. The instrument will collect the data and the software will ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the analysis, carefully wipe the sample from the ATR crystal using a soft wipe.

-

Perform a final cleaning with a suitable solvent to ensure no residue remains for the next user.[22]

-

Applications in Research and Drug Development

The IR spectrum of this compound serves several critical functions in a professional setting:

-

Identity and Quality Control: The spectrum provides a unique fingerprint for verifying the identity of incoming raw materials against a known standard.[1][5] Any significant deviation or the appearance of additional peaks can indicate impurities or degradation.[9] For example, the absence of a broad peak around 3300 cm⁻¹ confirms the absence of hydrolytic degradation to the corresponding carboxylic acid.[12]

-

Reaction Monitoring: In synthetic processes where this compound is a reactant, IR spectroscopy can be used to monitor the reaction's progress.[4][9] By tracking the disappearance of the characteristic ester C=O peak at ~1740 cm⁻¹ or the appearance of new peaks corresponding to the product, chemists can determine reaction kinetics and endpoints.[9]

-

Structural Confirmation: For researchers synthesizing this compound, the IR spectrum provides rapid and crucial evidence that the desired molecular structure has been formed, confirming the presence of the key ester and alkyl bromide functional groups.[4]

Conclusion

Infrared spectroscopy is a rapid, reliable, and highly informative technique for the analysis of this compound. By understanding the correlation between its molecular structure and the resulting absorption bands, researchers, scientists, and drug development professionals can confidently verify its identity, assess its purity, and monitor its role in chemical transformations. The characteristic strong C=O stretch around 1735-1750 cm⁻¹, coupled with the strong dual C-O stretches in the 1000-1300 cm⁻¹ region and the C-Br stretch in the fingerprint region, provide a definitive spectral signature for this important synthetic intermediate. Mastery of the principles and practices outlined in this guide enables robust quality assurance and supports the advancement of chemical and pharmaceutical development.

References

- 1. lambdasci.com [lambdasci.com]

- 2. pharmainfonepal.com [pharmainfonepal.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]

- 5. brainkart.com [brainkart.com]

- 6. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 8. This compound | 615-83-8 [chemicalbook.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. jascoinc.com [jascoinc.com]

- 20. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. researchgate.net [researchgate.net]

Physicochemical properties of Ethyl 2-bromovalerate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Bromovalerate

Authored by a Senior Application Scientist

Introduction

This compound, also known by its IUPAC name ethyl 2-bromopentanoate, is a vital organic building block in the synthesis of various pharmaceutical and chemical compounds.[1][2] Its utility stems from a well-defined chemical structure featuring a reactive alpha-bromine atom and an ester group, making it highly amenable to a range of chemical transformations.[3] This guide provides an in-depth exploration of the physicochemical properties of this compound, offering both established data and the experimental protocols for their validation. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for its effective application.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is a clear, colorless liquid.[1] Its fundamental identifiers are crucial for regulatory compliance, literature searches, and accurate experimental replication.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-bromopentanoate | [4] |

| Synonyms | Ethyl 2-bromopentanoate, 2-Bromovaleric acid ethyl ester, Ethyl-α-bromovalerate | [4][5] |

| CAS Number | 615-83-8 | [4] |

| Molecular Formula | C7H13BrO2 | [6] |

| Molecular Weight | 209.08 g/mol | [4][5][6] |

| SMILES | CCCC(C(=O)OCC)Br | [4] |

| InChIKey | ORSIRXYHFPHWTN-UHFFFAOYSA-N | [1][4] |

The structure of this compound, characterized by a five-carbon valerate chain with a bromine atom at the alpha (C2) position and an ethyl ester group, is the primary determinant of its chemical reactivity and physical properties. The electronegative bromine atom makes the alpha-carbon highly susceptible to nucleophilic substitution, a cornerstone of its synthetic utility.[3][7]

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The following table summarizes the key physicochemical data for this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Appearance | Clear colorless liquid | - | [1] |

| Boiling Point | 190-192 | °C (at 760 mmHg) | [1][5][6] |

| Density | 1.226 | g/mL (at 25 °C) | [1] |

| Refractive Index (n20/D) | 1.448 | - | [1][6] |

| Flash Point | 77.2 / 171 | °C / °F | [1][6] |

| Water Solubility | Insoluble | - | [1][6][8] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | - | [1] |

| Vapor Pressure | 0.5 ± 0.3 | mmHg (at 25°C) | [6] |

These properties are critical for designing reaction conditions, purification procedures, and for safe handling and storage. For instance, its high boiling point suggests that vacuum distillation is a suitable method for purification. Its insolubility in water and solubility in organic solvents dictate the choice of solvent systems for reactions and extractions.[1][8]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

-

¹H NMR: The spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propyl chain, and a distinct downfield multiplet for the proton on the alpha-carbon due to the deshielding effect of the adjacent bromine atom.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will appear significantly downfield, as will the alpha-carbon attached to the bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretches.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. A characteristic feature will be the presence of two peaks for the molecular ion (M and M+2) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[4][9]

Experimental Protocols

The following protocols outline standard laboratory procedures for the verification of the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

References

- 1. This compound CAS#: 615-83-8 [amp.chemicalbook.com]

- 2. This compound | 615-83-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. far-chemical.com [far-chemical.com]

- 6. This compound | CAS#:615-83-8 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound [webbook.nist.gov]

Ethyl 2-bromovalerate (CAS 615-83-8): A Comprehensive Technical Guide for Scientific Professionals

Introduction

Ethyl 2-bromovalerate, also known as ethyl 2-bromopentanoate, is a halogenated ester of significant interest within the realms of organic synthesis, medicinal chemistry, and drug development.[1][2] Its bifunctional nature, possessing both a reactive bromine atom at the α-position and a versatile ester group, renders it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of the properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is paramount for its effective use in a laboratory setting. These properties are crucial for its identification, purification, and the prediction of its behavior in various chemical environments.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 615-83-8 | [3][4] |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |

| Molecular Weight | 209.08 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 190-192 °C at 760 mmHg | [4] |

| Density | 1.226 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.448 | [5] |

| Solubility | Insoluble in water.[6][7] Soluble in chloroform, ethyl acetate, and methanol.[8] | |

| Vapor Pressure | 0.5 ± 0.3 mmHg at 25°C | [6] |

Spectroscopic Analysis

Spectroscopic data is indispensable for the unambiguous identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The proton on the α-carbon, adjacent to both the bromine atom and the carbonyl group, is expected to appear as a triplet downfield. The methylene protons of the ethyl group will present as a quartet, while the terminal methyl group will be a triplet. The protons of the propyl chain will show more complex splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton.[3] Key resonances are expected for the carbonyl carbon of the ester, the α-carbon bearing the bromine atom, the carbons of the ethyl group, and the carbons of the propyl chain. The chemical shift of the α-carbon is significantly influenced by the electronegative bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands typical of an ester.[3] A prominent peak will be observed in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Additionally, C-O stretching vibrations will be present in the fingerprint region, and the C-Br stretch will appear at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometric analysis of this compound reveals its molecular weight and provides insights into its fragmentation pattern.[3] The molecular ion peak will be observed, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the α-bromination of valeric acid, followed by esterification.

Step 1: α-Bromination of Valeric Acid (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the selective α-halogenation of carboxylic acids. The reaction proceeds by converting the carboxylic acid into an acyl halide intermediate, which then tautomerizes to an enol. The enol subsequently reacts with bromine to yield the α-bromo acyl bromide, which can then be converted to the desired α-bromo carboxylic acid.

Experimental Protocol: Synthesis of 2-Bromovaleric Acid

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add valeric acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, continue to heat the reaction mixture until the evolution of hydrogen bromide gas ceases and the color of bromine disappears.

-

Carefully quench the reaction by the slow addition of water.

-

The resulting 2-bromovaleric acid can be isolated by extraction and purified by distillation under reduced pressure.

Step 2: Esterification of 2-Bromovaleric Acid (Fischer Esterification)

The synthesized 2-bromovaleric acid is then esterified to yield this compound. Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, combine 2-bromovaleric acid and an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess ethanol by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash sequentially with water, a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound is then purified by fractional distillation under vacuum.[9]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond at the α-position. This electrophilic center is susceptible to nucleophilic attack, making it an excellent substrate for a variety of substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide leaving group.

Common nucleophiles employed in reactions with this compound include:

-

Amines: to form α-amino esters, which are precursors to amino acids and peptidomimetics.

-

Azides: leading to the formation of α-azido esters, which can be subsequently reduced to α-amino esters.

-

Thiolates: to generate α-thioethers.

-

Cyanide: for the synthesis of α-cyano esters, which can be hydrolyzed to dicarboxylic acids.

Diagram of a General Nucleophilic Substitution Reaction

Caption: Generalized Sₙ2 reaction of this compound.

Application in the Synthesis of Anticonvulsant Analogs

A notable application of this compound in drug development is its use as a starting material for the synthesis of analogs of valproic acid, a widely used anticonvulsant drug. By introducing various functional groups at the α-position through nucleophilic substitution, medicinal chemists can generate libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to develop new antiepileptic drugs with improved efficacy and reduced side effects.[10][11][12]

Safety and Handling

This compound is a combustible liquid and is classified as a skin and serious eye irritant.[7] It may also cause respiratory irritation.[7] It is a lachrymator, meaning it can cause tearing.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 615-83-8) is a versatile and valuable reagent in organic synthesis, particularly for applications in pharmaceutical and medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity in nucleophilic substitution reactions, make it an important building block for the synthesis of a wide array of functionalized molecules. A thorough understanding of its synthesis, handling, and reactivity is essential for its safe and effective utilization in the research and development of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. DL-Ethyl 2-Bromovalerate | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. far-chemical.com [far-chemical.com]

- 5. This compound | 615-83-8 [chemicalbook.com]

- 6. This compound | CAS#:615-83-8 | Chemsrc [chemsrc.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound CAS#: 615-83-8 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 2-Bromovalerate in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical synthesis and pharmaceutical development, understanding the solubility of reagents and intermediates is a cornerstone of process design, optimization, and formulation. Ethyl 2-bromovalerate, a key building block in the synthesis of a variety of organic compounds, presents a unique solubility profile that warrants a detailed exploration. This guide offers a comprehensive overview of the solubility of this compound in common organic solvents, the underlying principles governing its behavior, and detailed protocols for empirical determination.

The Molecular Profile of this compound: A Precursor to its Solubility Behavior

This compound (C₇H₁₃BrO₂) is a halogenated ester with a molecular weight of approximately 209.08 g/mol .[1][2] Its structure, featuring a polar ester group and a moderately nonpolar alkyl chain with a bromine substituent, dictates its interactions with various solvents. The presence of the electronegative bromine atom and the carbonyl group in the ester functionality introduces polarity, while the pentyl chain contributes to its nonpolar character. This amphipathic nature is central to its solubility characteristics.

Solubility Spectrum of this compound: A Qualitative and Estimated Overview

While precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively published, we can infer its behavior based on the fundamental principle of "like dissolves like" and available qualitative information.[3] The general rule of thumb is that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.

Below is a table summarizing the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Polarity | Hydrogen Bonding | Expected Solubility of this compound | Rationale |

| Nonpolar | Hexane | Nonpolar | None | Sparingly Soluble / Immiscible | The significant difference in polarity between the nonpolar hexane and the polar ester and bromo groups of this compound leads to weak solute-solvent interactions. |

| Toluene | Nonpolar | None | Partially Soluble to Soluble | Toluene's aromatic ring allows for some polarizability, enabling better interaction with the polar regions of this compound compared to hexane. | |

| Polar Aprotic | Ethyl Acetate | Polar | Acceptor | Soluble / Miscible | As an ester itself, ethyl acetate shares similar intermolecular forces (dipole-dipole) with this compound, promoting miscibility. Qualitative data suggests slight solubility.[4] |

| Acetone | Polar | Acceptor | Soluble / Miscible | Acetone's strong dipole moment can effectively solvate the polar ester group of this compound. | |

| Chloroform | Polar | Donor (weak) | Soluble / Miscible | Chloroform can act as a weak hydrogen bond donor, interacting favorably with the carbonyl oxygen of the ester. Qualitative data indicates slight solubility.[4] | |

| Dimethylformamide (DMF) | Highly Polar | Acceptor | Soluble / Miscible | DMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions, which would facilitate the dissolution of this compound.[5] | |

| Dimethyl Sulfoxide (DMSO) | Highly Polar | Acceptor | Soluble / Miscible | Similar to DMF, DMSO's high polarity and ability to accept hydrogen bonds would lead to good solvation of the solute. | |

| Polar Protic | Ethanol | Polar | Donor & Acceptor | Soluble / Miscible | Ethanol can engage in hydrogen bonding with the ester oxygen of this compound and has a hydrocarbon chain that can interact with the alkyl portion of the solute. |

| Methanol | Polar | Donor & Acceptor | Soluble / Miscible | Methanol, being more polar than ethanol, will also effectively solvate the polar ester group. Qualitative data suggests slight solubility.[4] | |

| Aqueous | Water | Highly Polar | Donor & Acceptor | Insoluble | The large nonpolar alkyl chain of this compound dominates its character, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[4][6][7] |

The "Why": Intermolecular Forces at Play

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent molecules. To form a solution, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: Energetic considerations for the dissolution of this compound.

-

In polar aprotic solvents like acetone and ethyl acetate, the dominant interactions are dipole-dipole forces. The partial positive charge on the carbonyl carbon and the partial negative charge on the carbonyl oxygen of this compound interact favorably with the dipoles of the solvent molecules.

-

In polar protic solvents such as ethanol and methanol, hydrogen bonding can occur between the solvent's hydroxyl group and the lone pairs of electrons on the oxygen atoms of the ester group in this compound.

-

In nonpolar solvents like hexane, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). The energy required to overcome the stronger dipole-dipole interactions between this compound molecules is not sufficiently compensated by the weak interactions with hexane, resulting in poor solubility.

Empirical Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that temperature.

Experimental Workflow

Caption: Workflow for the shake-flask method to determine solubility.

Detailed Methodology

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (PTFE, chemically resistant)

-

Analytical instrument (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph)

-

Analytical balance

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation:

-

Into a series of sealed vials, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the two phases to separate clearly.

-

Alternatively, for finer dispersions, centrifuge the vials at the experimental temperature to pellet the excess this compound.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase (the supernatant) using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microdroplets.

-

Dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV).

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Conclusion: A Practical Framework for Solubility Assessment

References

- 1. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Ethyl 2-Bromovalerate | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS#:615-83-8 | Chemsrc [chemsrc.com]

- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. fishersci.com [fishersci.com]

Molecular structure and conformation of Ethyl 2-bromovalerate

An In-Depth Technical Guide to the Molecular Structure and Conformational Landscape of Ethyl 2-bromovalerate

Introduction

This compound (IUPAC: Ethyl 2-bromopentanoate), with the chemical formula C₇H₁₃BrO₂, is a chiral α-bromo ester that serves as a valuable intermediate in organic and pharmaceutical synthesis. Its utility largely stems from the stereocenter at the C2 position and the reactivity imparted by the bromine atom, making it a key building block for complex molecules where specific stereochemistry is essential for biological activity.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its reactivity, designing stereoselective syntheses, and comprehending its interactions in biological systems.

This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. It begins by outlining its synthesis and the spectroscopic techniques used for covalent structure elucidation. The core of this document is a detailed predictive analysis of its conformational isomers, based on fundamental principles of stereochemistry and supported by data from analogous molecular systems. Finally, it presents authoritative experimental and computational protocols that researchers can employ to verify and further investigate these conformational dynamics.

Section 1: Molecular Identity and Synthesis

A molecule's identity is defined by its covalent structure and physical properties. Its synthesis provides the practical context for its availability and use in research and development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-bromopentanoate | [2] |

| CAS Number | 615-83-8 | [2] |

| Molecular Formula | C₇H₁₃BrO₂ | [3] |

| Molecular Weight | 209.08 g/mol | [3] |

| Boiling Point | 190-192 °C | [4] |

| Density | 1.226 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.448 | [4] |

Synthesis Pathway

This compound is typically synthesized in a two-step process. First, the α-carbon of a carboxylic acid is brominated, followed by esterification.

Protocol 1: Laboratory Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the Hell-Volhard-Zelinsky (HVZ) reaction and subsequent Fischer esterification.[5][6]

Step 1: Synthesis of 2-Bromopentanoic Acid via HVZ Reaction

-

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture gently. Slowly add one molar equivalent of bromine (Br₂) from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must be neutralized in a trap.

-

Reaction: After the addition is complete, heat the mixture to reflux until the reaction is complete, as indicated by the disappearance of the red bromine color.

-

Workup: Cool the reaction mixture. Carefully add water to hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.

-

Purification: Purify the 2-bromopentanoic acid by distillation under reduced pressure.

Step 2: Fischer Esterification

-

Setup: In a round-bottom flask, combine the purified 2-bromopentanoic acid with a large excess of absolute ethanol, which serves as both reactant and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. Water removal using a Dean-Stark trap can also be employed.

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation. Purify the final product, this compound, by fractional distillation under reduced pressure.

Section 2: Elucidation of Covalent Structure via Spectroscopy

The covalent structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 4.2-4.3 ppm (q): -O-CH₂ -CH₃ δ 4.1-4.2 ppm (t): -CH (Br)- δ 1.8-2.2 ppm (m): -CH(Br)-CH₂ - δ 1.4-1.6 ppm (m): -CH₂-CH₂ -CH₃ δ 1.3 ppm (t): -O-CH₂-CH₃ δ 0.9 ppm (t): -CH₂-CH₂-CH₃ | The α-proton on C2 is deshielded by both the electronegative bromine and the carbonyl group. The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. Chemical shifts are predicted based on standard functional group effects. |

| ¹³C NMR | δ ~170 ppm: C =O (ester carbonyl) δ ~62 ppm: -O-C H₂-CH₃ δ ~45-50 ppm: -C H(Br)- δ ~35 ppm: -CH(Br)-C H₂- δ ~20 ppm: -CH₂-C H₂-CH₃ δ ~14 ppm: -O-CH₂-C H₃ δ ~13 ppm: -CH₂-CH₂-C H₃ | The carbonyl carbon is significantly downfield. The carbon bearing the bromine (C2) is also downfield due to the electronegativity of the halogen. |

| IR | ~1740 cm⁻¹ (strong): C=O stretch ~1180 cm⁻¹ (strong): C-O stretch ~650 cm⁻¹ (medium): C-Br stretch | The C=O stretching frequency is characteristic of saturated aliphatic esters. The C-O and C-Br stretches confirm the presence of the ester and bromoalkane functionalities, respectively. |

| MS (EI) | M⁺ at m/z 208/210: Molecular ion peak (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Fragment at m/z 129: Loss of Br radical. Fragment at m/z 163/165: Loss of ethoxy group (-OCH₂CH₃). | The isotopic pattern for bromine is a definitive indicator. Fragmentation patterns would correspond to the loss of stable radicals and neutral molecules from the parent structure. |

Section 3: Conformational Analysis of Key Rotatable Bonds

The overall three-dimensional shape of this compound is determined by the rotation around several key single bonds. The stability of the resulting rotational isomers (rotamers) is dictated by a balance of steric hindrance and electronic effects.

Bond 1: The Ester Plane ((C=O)-O)

The C-O single bond within the ester group has a significant barrier to rotation due to resonance, which gives it partial double-bond character. This restricts the ester to two planar conformations: s-cis (or Z) and s-trans (or E). For nearly all simple esters, the s-cis conformation is overwhelmingly favored by several kcal/mol. This preference is due to a combination of minimizing dipole-dipole repulsion between the carbonyl oxygen and the ether oxygen, and stabilizing hyperconjugative interactions. Therefore, for the remainder of this analysis, the ester group will be considered locked in the s-cis conformation.

Bond 2: The C2-C3 Bond (Br-C-C-C₂H₅)

This is the most critical bond for determining the overall shape of the molecule, as it defines the spatial relationship between the chiral center and the propyl chain. We can analyze its conformation using Newman projections, looking down the C2-C3 bond. The front carbon (C2) has three substituents: a hydrogen atom, a bromine atom, and the ethyl carboxyl group (-COOEt). The back carbon (C3) has two hydrogen atoms and an ethyl group (-CH₂CH₃).

While no direct experimental data exists for this compound, a detailed study of the closely related molecule 2-bromobutane provides an excellent model. Gas-phase electron diffraction combined with ab initio calculations showed that 2-bromobutane exists as a mixture of three stable staggered conformers, with the gauche forms being significantly more populated than the anti form (G+ 73%, A 10%, G- 17%).[2] This indicates that the gauche interaction between a methyl group and a bromine atom is not strongly disfavored and may even be slightly attractive.

Applying this principle to this compound, we can predict the relative stabilities of its three staggered conformers:

-

Anti Conformer: The bulky bromine atom and the ethyl group of the propyl chain are positioned 180° apart. This minimizes direct steric repulsion between the two largest groups.

-

Gauche-1 (G+) Conformer: The bromine atom is positioned 60° from the ethyl group.

-

Gauche-2 (G-) Conformer: The ethyl carboxyl group (-COOEt) is positioned 60° from the ethyl group.

Given the large size of the -COOEt group, the Gauche-2 conformation, which forces the two largest groups into proximity, is likely the least stable of the staggered forms. The relative stability between the Anti and Gauche-1 conformers is more subtle. Based on the 2-bromobutane model, it is plausible that the gauche conformer where the bromine and ethyl group are adjacent is highly populated and may even be more stable than the anti conformer .[2] The eclipsed conformations represent energy maxima and are not significantly populated at room temperature.

References

Methodological & Application

Application Notes & Protocols: Ethyl 2-Bromovalerate as a Strategic Alkylating Agent in Organic Synthesis

This guide provides an in-depth exploration of ethyl 2-bromovalerate (CAS No. 615-83-8), a versatile α-bromo ester, and its application as a potent alkylating agent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to deliver field-proven insights, explain the causality behind experimental choices, and offer robust, self-validating protocols for key transformations.

Core Concepts: Understanding this compound

This compound, also known as ethyl 2-bromopentanoate, is a colorless liquid that serves as an indispensable building block in constructing complex molecular architectures.[1][2] Its utility is rooted in a specific combination of structural features: an ester functional group and a bromine atom positioned on the alpha (α) carbon. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the ester group provides a handle for further synthetic manipulations.[1][3]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

| Property | Value | Source(s) |

| CAS Number | 615-83-8 | [4][5][6] |

| Molecular Formula | C₇H₁₃BrO₂ | [6][7][8] |

| Molecular Weight | 209.08 g/mol | [6][9] |

| Appearance | Colorless Liquid | [4][5][7] |

| Boiling Point | 190-192 °C (at 760 mmHg) | [4][5][9] |

| Density | ~1.226 g/mL at 25 °C | [2] |

| Refractive Index | n20/D ~1.448 | [2] |

| Flash Point | 77 °C / 170.6 °F | [4][5] |

The Principle of Reactivity: S_N2 Alkylation

The primary role of this compound as an alkylating agent is governed by the Substitution Nucleophilic Bimolecular (S_N2) mechanism.[10] The bromine atom is an excellent leaving group due to its size and ability to stabilize a negative charge. A wide range of nucleophiles can attack the electron-deficient α-carbon, displacing the bromide and forming a new carbon-nucleophile bond.[3][11]

The causality for its effectiveness is twofold:

-

Electronic Activation : The adjacent ester carbonyl group withdraws electron density from the α-carbon, enhancing its electrophilicity.

-